Demethyleneberberine
Overview
Description
Demethyleneberberine is a metabolite of berberine, a well-known alkaloid found in various plants such as Berberis. This compound has garnered attention due to its enhanced ability to cross the blood-brain barrier compared to berberine. This compound exhibits significant anti-inflammatory, antioxidant, and mitochondrial targeting properties, making it a potential therapeutic agent for various neurodegenerative disorders .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating cellular pathways and its antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its therapeutic properties.
Mechanism of Action
Target of Action
Demethyleneberberine (DMB) is a metabolite of berberine that has better blood-brain barrier crossing capacity . It possesses anti-inflammatory, anti-oxidant, and mitochondrial targeting properties .
Mode of Action
DMB interacts with its targets to exert anti-inflammatory and antioxidant effects . It also targets mitochondria, which play a crucial role in energy production and cellular homeostasis . The exact molecular mechanism of DMB’s action on neurodegenerative disorders is still under investigation .
Biochemical Pathways
DMB is known to attenuate different pathways, such as NF-κB, MAPK, and AMPK signaling . These pathways are involved in inflammation, stress response, and energy metabolism, respectively. By modulating these pathways, DMB can potentially influence the progression of neurodegenerative disorders .
Pharmacokinetics
After intragastric administration of DMB in rats and mice, the plasma concentration of DMB reached its peak within 5 minutes . Its bioavailability was comparable, ranging from 4.47% to 5.94%, which is higher than that of berberine . The total excretion of DMB in the urine, feces, and bile was between 7.28% and 9.77% .
Result of Action
DMB has been shown to alleviate pulmonary fibrosis by disrupting USP11 deubiquitinating GREM1 . It also inhibits cell migration by suppressing epithelial-mesenchymal transition (EMT) and triggers cell cycle arrest by down-regulating the expression of cell cycle-related genes in NSCLC cells .
Action Environment
The action, efficacy, and stability of DMB can be influenced by various environmental factors. For instance, the gut microbiota can metabolize berberine to active metabolites, including DMB . Moreover, DMB’s ability to cross the blood-brain barrier suggests that it can act in the central nervous system, which is a unique environment with its own set of influencing factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Demethyleneberberine interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory and antioxidant properties, and it targets mitochondria . The specific enzymes, proteins, and biomolecules it interacts with are not fully explored yet .
Cellular Effects
This compound has shown potential in alleviating inflammatory bowel disease in mice by regulating NF-κB signaling and T-helper cell homeostasis . It also inhibits cell migration and triggers cell cycle arrest in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
It is known to possess anti-inflammatory, anti-oxidant, and mitochondrial targeting properties . It has been suggested that it may exert its effects by attenuating different pathways, such as NF-κB, MAPK, and AMPK signaling .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully explored. It has been reported that this compound can alleviate mice colitis and inhibit inflammatory responses .
Dosage Effects in Animal Models
In animal models, this compound has been administered orally at doses of 150 and 300 mg/kg to study its effects on inflammatory bowel disease . The specific effects at different dosages are not fully documented.
Metabolic Pathways
This compound is one of the main metabolites of berberine in animals and humans . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not fully explored yet .
Transport and Distribution
After intragastric administration of this compound in rats and mice, the plasma concentration of this compound reached its peak within 5 min . The specific transporters or binding proteins that it interacts with are not fully documented.
Subcellular Localization
It has been reported that this compound can cross the blood-brain barrier, suggesting that it may be able to reach various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethyleneberberine can be synthesized through the demethylation of berberine. This process typically involves the use of specific reagents and conditions to remove the methyl groups from berberine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from the Chinese herbal drug Cortex Phellodendri. This plant material is processed to isolate the active components, including this compound .
Chemical Reactions Analysis
Types of Reactions: Demethyleneberberine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Comparison with Similar Compounds
Berberine: The parent compound from which demethyleneberberine is derived.
Dihydroberberine: Another metabolite of berberine with similar therapeutic properties but different pharmacokinetic profiles.
Jatrorrhizine: A related alkaloid with distinct biological activities.
Uniqueness: this compound stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders .
Properties
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCKKMWZDDWOY-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180132 | |
Record name | Demethyleneberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25459-91-0 | |
Record name | Demethyleneberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethyleneberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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